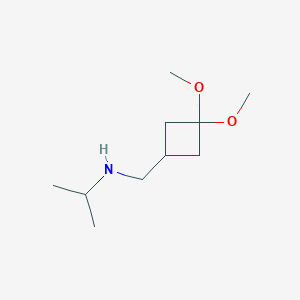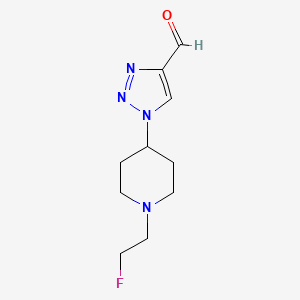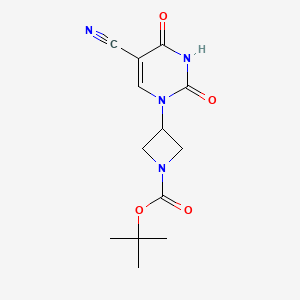
tert-butyl 3-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)azetidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 3-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C13H16N4O4 and its molecular weight is 292.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Synthesis of Novel Ligands for Nicotinic Receptors
A study by Karimi and Långström (2002) described the synthesis of a novel ligand potentially targeting nicotinic receptors. The compound was synthesized via a Stille coupling reaction, showcasing the chemical versatility of tert-butyl azetidine-carboxylate derivatives in creating biologically active molecules Karimi & Långström, 2002.
Cycloaddition Reactions for Heterocyclic Compounds
Research by Yadav and Sriramurthy (2005) demonstrated the use of silylmethyl-substituted azetidine in cycloaddition reactions to produce imidazoline, oxazolidine, and tetrahydropyrimidine products. This highlights the role of azetidine derivatives in synthesizing complex heterocycles for further chemical and pharmacological applications Yadav & Sriramurthy, 2005.
Applications in Drug Synthesis
Building Blocks for Amino Alcohols and Polyamines
Jähnisch (1997) explored the transformation of azetidine derivatives into potent building blocks for synthesizing amino alcohols and polyamines, showcasing the compound's utility in constructing complex organic molecules Jähnisch, 1997.
Antimicrobial Agent Development
Doraswamy and Ramana (2013) investigated substituted phenyl azetidines as potential antimicrobial agents. This research signifies the broader pharmacological potentials of azetidine derivatives in creating new treatments for bacterial infections Doraswamy & Ramana, 2013.
Material Science and Polymer Applications
Self-Curable Polyurethane Systems
Wang et al. (2006) developed a self-curable system of an aqueous-based polyurethane dispersion utilizing azetidine end groups. This study opens avenues for azetidine derivatives in materials science, particularly in the development of advanced polymeric materials with self-healing properties Wang et al., 2006.
Eigenschaften
IUPAC Name |
tert-butyl 3-(5-cyano-2,4-dioxopyrimidin-1-yl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-13(2,3)21-12(20)16-6-9(7-16)17-5-8(4-14)10(18)15-11(17)19/h5,9H,6-7H2,1-3H3,(H,15,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPIXMMRPGDDHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C=C(C(=O)NC2=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




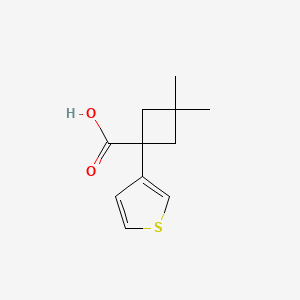

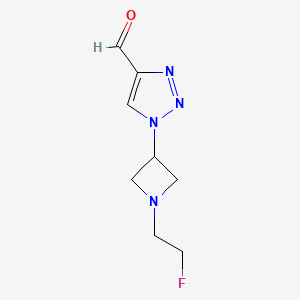
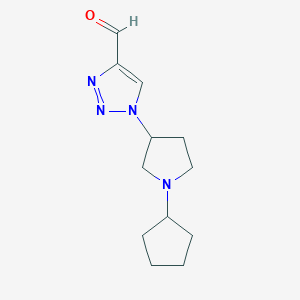
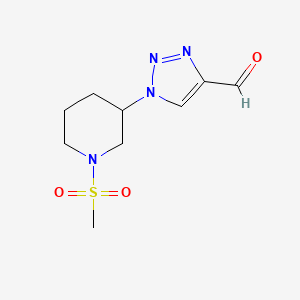
![9-Cyclopropyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1492633.png)


